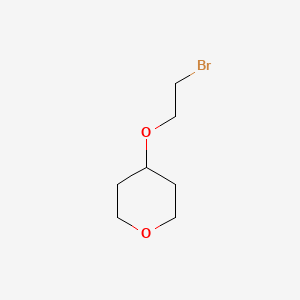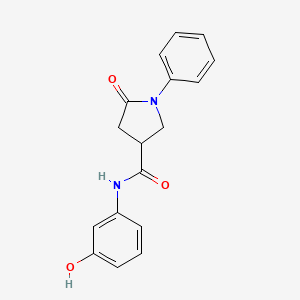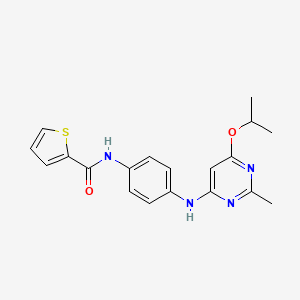
4-(2-bromoethoxy)tetrahydro-2H-pyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Bromoethoxy)tetrahydro-2H-pyran is an organic compound with the molecular formula C7H13BrO2 and a molecular weight of 209.08 g/mol . It is a halogenated heterocyclic compound, often used as a building block in organic synthesis . The compound is characterized by its clear, colorless to almost colorless liquid form and has a boiling point of 62-64°C at 0.4 mmHg .
作用机制
Target of Action
It is known that this compound is an organic building block and is used in the synthesis of various compounds .
Mode of Action
It is synthesized by employing 2-bromoethanol as a starting reagent . The compound is used as an intermediate in the synthesis of various other compounds, indicating that it likely interacts with its targets through chemical reactions to form new compounds .
Biochemical Pathways
It is used in the synthesis of various compounds, including 4-(2-chloroethoxy)benzenesulfonyl chloride, estrogen ligands bearing carborane, and 2-hydroxyethyl derivatives of cardiolipin analogs . This suggests that it may be involved in various biochemical pathways depending on the specific compounds it is used to synthesize.
Action Environment
It is known that the compound is stable with k2co3 . Its synthesis involves a reaction at about 0° C , suggesting that temperature may be an important environmental factor in its action.
准备方法
4-(2-Bromoethoxy)tetrahydro-2H-pyran can be synthesized using 2-bromoethanol as a starting reagent . The synthetic route typically involves the reaction of 2-bromoethanol with 3,4-dihydro-2H-pyran in the presence of a catalyst such as p-toluenesulfonic acid . The reaction is carried out in dichloromethane at temperatures ranging from 0°C to room temperature, and the product is obtained after purification . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional steps for purification and stabilization .
化学反应分析
4-(2-Bromoethoxy)tetrahydro-2H-pyran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as chloride or hydroxide ions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Formation of Derivatives: It is used in the synthesis of various derivatives, such as 4-(2-chloroethoxy)benzenesulfonyl chloride and estrogen ligands bearing carborane.
Common reagents and conditions used in these reactions include dichloromethane, p-toluenesulfonic acid, and other nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-(2-Bromoethoxy)tetrahydro-2H-pyran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including cardiolipin analogs, furan-fused compounds, indoles, and pyrazoles
Biology and Medicine: The compound is involved in the preparation of estrogen ligands and other biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials.
相似化合物的比较
4-(2-Bromoethoxy)tetrahydro-2H-pyran can be compared with other similar compounds, such as:
2-(2-Chloroethoxy)tetrahydro-2H-pyran: Similar in structure but with a chlorine atom instead of bromine.
2-(2-Iodoethoxy)tetrahydro-2H-pyran: Contains an iodine atom instead of bromine, which can affect its reactivity and applications.
2-(2-Bromoethyl)-1,3-dioxolane: Another halogenated compound with a different ring structure.
The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis, particularly in the formation of various biologically active molecules and specialty chemicals .
属性
IUPAC Name |
4-(2-bromoethoxy)oxane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c8-3-6-10-7-1-4-9-5-2-7/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEDXWKNBNWIPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OCCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247111-63-2 |
Source


|
| Record name | 4-(2-bromoethoxy)tetrahydro-2H-pyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-8-(3-methoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2808665.png)

![3-(3,5-dimethylphenyl)-2-((2-oxo-2-phenylethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2808669.png)
![(Z)-2-Cyano-3-[4-(N-phenylanilino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2808672.png)
![[2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2808673.png)
![Ethyl 4-(2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2808675.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(2-chlorophenyl)sulfanylacetate](/img/structure/B2808676.png)
![N-(3-chloro-4-methoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2808678.png)

![N-(3,4-difluorophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2808681.png)
![{1-[(4-Nitrophenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B2808683.png)


